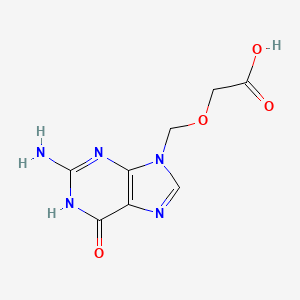

9-Carboxymethoxymethylguanine

Description

metabolite of acyclovi

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICNQLKUSOVNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230501 | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80685-22-9 | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80685-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CARBOXYMETHOXYMETHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Initial Characterization of 9-Carboxymethoxymethylguanine (CMMG): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Carboxymethoxymethylguanine (CMMG) is the principal and biologically inactive metabolite of the widely used antiviral drug, acyclovir (B1169).[1] Its discovery and characterization have been pivotal in understanding the metabolism, pharmacokinetics, and safety profile of acyclovir, particularly in patient populations with renal impairment. This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of CMMG, including its metabolic pathway, analytical methodologies for its detection, and its toxicological significance. While CMMG itself lacks antiviral activity, its accumulation has been linked to neurotoxic side effects observed in some patients receiving acyclovir therapy, making its study crucial for the safe and effective use of this important antiviral agent.[2][3]

Introduction

Acyclovir, a synthetic acyclic guanosine (B1672433) analogue, is a cornerstone in the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[4][5] Its mechanism of action relies on its selective phosphorylation by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA polymerase. The metabolic fate of acyclovir in the body leads to the formation of several metabolites, with this compound (CMMG) being the most significant in terms of quantity.[1] Initially identified as a major urinary metabolite, the characterization of CMMG has been primarily driven by the need to understand acyclovir's complete pharmacokinetic profile and to investigate the etiology of adverse events, particularly neurotoxicity, observed in certain patient populations.[2][3] This document serves as a comprehensive resource on the foundational knowledge of CMMG.

Discovery and Synthesis

The identification of CMMG arose from metabolic studies of acyclovir in humans and various animal species. It was consistently found to be the main metabolite excreted in urine. While early reports identified its presence, a practical and scalable synthesis method was later developed to enable further toxicological and pharmacological studies.

Synthetic Pathway

A practical synthesis of CMMG has been described, which involves the alkylation of a protected guanine (B1146940) derivative followed by deprotection. The general scheme is outlined below.

Caption: Synthesis of this compound (CMMG).

Experimental Protocol: Synthesis of CMMG

The following protocol is a summary of a published practical synthesis.

-

Preparation of Tris(trimethylsilyl)guanine (TMSG): Guanine is treated with hexamethyldisilazane (HMDS) in toluene to form the silylated intermediate, TMSG. This step protects the reactive protons on the guanine ring.

-

Alkylation: The prepared TMSG is then reacted with ethyl (chloromethoxy)acetate in toluene at an elevated temperature (e.g., 70°C). This reaction introduces the carboxymethoxymethyl side chain at the N9 position of the guanine ring, yielding an ethyl ester intermediate.

-

Purification: The crude reaction mixture is purified using silica (B1680970) gel chromatography to isolate the desired N9-alkylated product from other isomers and byproducts.

-

Hydrolysis: The purified ethyl ester intermediate is hydrolyzed using an aqueous solution of sodium hydroxide (B78521) (NaOH). This step converts the ester group to a carboxylic acid.

-

Acidification and Isolation: The reaction mixture is neutralized with an acid (e.g., methanesulfonic acid), leading to the precipitation of CMMG as a white solid. The product can be further purified by recrystallization.

Initial Characterization

The initial characterization of CMMG focused on its physicochemical properties, biological activity (or lack thereof), and its metabolic pathway.

Physicochemical Properties

The structural identity and purity of synthesized CMMG are confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₉N₅O₄ |

| Molecular Weight | 239.19 g/mol |

| Appearance | White solid |

| Melting Point | >300°C |

Spectroscopic data (¹H NMR, HRMS) are crucial for structural confirmation and are detailed in original research publications.

Biological Activity

CMMG is widely regarded as a biologically inactive metabolite of acyclovir.[1] This is primarily because it lacks the structural features necessary for activation by viral thymidine kinase, the first and crucial step in the mechanism of action of acyclovir.

Metabolic Pathway of CMMG Formation

CMMG is formed from acyclovir through a two-step enzymatic oxidation process primarily occurring in the liver.[8]

Caption: Metabolic pathway of acyclovir to CMMG.

-

Oxidation to Aldehyde: Acyclovir is first oxidized at its terminal hydroxyl group by alcohol dehydrogenase (ADH) to form an unstable aldehyde intermediate.[6][8]

-

Oxidation to Carboxylic Acid: This aldehyde intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the stable carboxylic acid, CMMG.[6][8]

While the enzymes have been identified, specific kinetic parameters (Km and Vmax) for these reactions with acyclovir and its aldehyde intermediate as substrates are not well-documented in publicly available literature.

Analytical Methodologies

The quantification of CMMG in biological matrices is essential for pharmacokinetic studies and for investigating its role in acyclovir-associated neurotoxicity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC and LC-MS/MS Methods

A summary of typical parameters for the analysis of CMMG is provided below.

| Parameter | HPLC | LC-MS/MS |

| Stationary Phase | Reversed-phase (C18, biphenyl) | Reversed-phase (C18, biphenyl) |

| Mobile Phase | Acetonitrile (B52724)/water with ion-pairing agents or buffers | Acetonitrile/water with volatile buffers (e.g., ammonium (B1175870) acetate) and modifiers (e.g., formic acid) |

| Detection | UV or Fluorescence | Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM) |

| Sample Preparation | Solid-phase extraction (SPE) or protein precipitation | Protein precipitation |

Experimental Protocol: LC-MS/MS Analysis of CMMG in Serum

The following is a generalized workflow for the quantification of CMMG in serum samples.

Caption: Workflow for LC-MS/MS analysis of CMMG.

-

Sample Collection: Collect whole blood and process to obtain serum.

-

Internal Standard Spiking: Add a known concentration of an internal standard (e.g., a stable isotope-labeled CMMG) to the serum sample, calibrators, and quality controls.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol, often containing a small percentage of formic acid) to the serum to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing CMMG and the internal standard to a clean tube or a 96-well plate.

-

LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system for separation and quantification.

Toxicological Significance

The primary toxicological interest in CMMG is its association with neurotoxicity in patients receiving acyclovir, particularly those with compromised renal function.[2][3] In healthy individuals, CMMG is efficiently cleared by the kidneys. However, in patients with renal impairment, CMMG can accumulate to high concentrations in the plasma.[3]

Several studies have demonstrated a strong correlation between elevated plasma concentrations of CMMG and the onset of neuropsychiatric symptoms, which can range from lethargy and confusion to hallucinations and tremors.[3] While the exact mechanism of CMMG-induced neurotoxicity is not fully elucidated, it is hypothesized that at high concentrations, CMMG may cross the blood-brain barrier and exert its effects on the central nervous system. Therefore, monitoring CMMG levels in patients with renal dysfunction who are receiving acyclovir therapy can be a valuable tool for diagnosing and managing these adverse effects.

Conclusion

This compound is a key molecule in the clinical pharmacology of acyclovir. Its discovery as the principal, inactive metabolite has been fundamental to a complete understanding of acyclovir's disposition. While devoid of antiviral activity, its potential for accumulation and association with neurotoxicity in renally impaired patients underscores the importance of its continued study. The synthetic and analytical methods detailed in this guide provide the foundation for further research into the mechanisms of CMMG-related toxicity and for the development of strategies to mitigate these adverse effects in vulnerable patient populations. This knowledge is critical for drug development professionals working on new antiviral agents and for clinicians aiming to optimize the safe and effective use of acyclovir.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. High serum concentrations of the acyclovir main metabolite this compound in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. accpjournals.onlinelibrary.wiley.com [accpjournals.onlinelibrary.wiley.com]

- 6. Acyclovir-induced nephrotoxicity: the role of the acyclovir aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyclovir-induced nephrotoxicity: the role of the acyclovir aldehyde metabolite. - Post - Medbullets Step 1 [step1.medbullets.com]

- 8. medchemexpress.com [medchemexpress.com]

In Vitro Profile of 9-Carboxymethoxymethylguanine: A Technical Guide for Researchers

For Immediate Release

An In-Depth Technical Guide on 9-Carboxymethoxymethylguanine (CMMG) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies and methodologies related to this compound (CMMG), the principal metabolite of the widely used antiviral drug, acyclovir (B1169). Contrary to what might be expected from a metabolite of an antiviral agent, current scientific literature indicates that CMMG is an inactive metabolite with no direct antiviral properties. The primary focus of in vitro research on CMMG has therefore been on its metabolic formation, its quantification in biological matrices, and its role as a potential mediator of acyclovir-associated neurotoxicity.

Metabolic Pathway of Acyclovir to this compound

Acyclovir is metabolized in the liver to CMMG through a two-step enzymatic process. Initially, alcohol dehydrogenase oxidizes acyclovir to an intermediate aldehyde. This aldehyde is then further oxidized by aldehyde dehydrogenase to form CMMG.[1][2][3] This metabolic pathway is a key area of study for understanding the pharmacokinetics of acyclovir and the production of CMMG.

Antiviral Activity Assessment

Extensive research into acyclovir and its analogues has shown that the antiviral activity is dependent on its conversion to acyclovir triphosphate by viral and cellular kinases, which then inhibits viral DNA polymerase.[3][4] CMMG, as a metabolite, is not a substrate for these kinases and is therefore considered to be antivirally inactive.[5] In vitro studies designed to assess the antiviral activity of compounds against herpesviruses have not shown any significant activity for CMMG.

Table 1: Antiviral Activity of this compound (CMMG)

| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 | Citation |

| This compound (CMMG) | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Various | Plaque Reduction, Cytopathic Effect (CPE) | No significant activity reported | [5] |

In Vitro Analytical Methodologies for CMMG Quantification

The primary focus of in vitro studies on CMMG has been the development and validation of analytical methods for its quantification in biological samples, primarily serum and urine. These methods are crucial for therapeutic drug monitoring and for studying the link between CMMG levels and neurotoxicity. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6]

Experimental Protocol: Quantification of CMMG by LC-MS/MS

This protocol provides a general framework for the analysis of CMMG in human serum.

-

Sample Preparation :

-

To 100 µL of serum, add an internal standard (e.g., isotopically labeled CMMG).

-

Precipitate proteins by adding 300 µL of methanol (B129727) containing 1% formic acid.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3][6]

-

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature : Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[6]

-

-

Mass Spectrometric Detection :

Table 2: Quantitative Parameters from In Vitro Analytical Methods for CMMG

| Method | Matrix | Lower Limit of Quantification (LLOQ) | Linearity Range | Citation |

| LC-MS/MS | Human Serum | 0.156 µmol/L | Not specified | [3][6] |

| HPLC | Serum | 0.26 µM | Not specified | [7] |

| HPLC | Urine | 1.3 µM | Not specified | [7] |

| UHPLC-MS/MS | Human Serum | 0.05 mg/L | 0.05–50 mg/L | [8] |

In Vitro Studies on CMMG-Associated Neurotoxicity

The primary clinical significance of CMMG is its association with neurotoxic side effects in patients receiving acyclovir, particularly those with renal impairment.[7][9] While the definitive mechanism of CMMG-induced neurotoxicity is not fully elucidated and is primarily supported by clinical observations, in vitro models would be essential for mechanistic studies. Such studies could involve neuronal cell cultures to assess for direct cytotoxicity, effects on neurotransmitter systems, or induction of oxidative stress. However, there is a lack of published in vitro studies specifically investigating the neurotoxic mechanisms of CMMG. The development of such in vitro models represents a future research direction to understand the pathophysiology of these adverse effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Genome Context [genomecontext.com]

- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accpjournals.onlinelibrary.wiley.com [accpjournals.onlinelibrary.wiley.com]

- 5. The spectrum of antiviral activities of acyclovir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of acyclovir, its main metabolite this compound, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. High serum concentrations of the acyclovir main metabolite this compound in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Carboxymethoxymethylguanine (CMMG): An In-Depth Technical Guide on the Core Mechanisms of Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Carboxymethoxymethylguanine (CMMG) is the primary metabolite of the widely used antiviral drug acyclovir (B1169). While acyclovir is generally considered safe, neuropsychiatric symptoms have been a recognized complication since its introduction. A substantial body of clinical evidence has implicated the accumulation of CMMG, particularly in patients with renal impairment, as a key driver of this neurotoxicity. However, the precise molecular mechanisms underlying CMMG-induced neuronal injury remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of CMMG neurotoxicity, summarizing the strong clinical correlations and exploring the hypothesized cellular and molecular pathways. This document aims to serve as a resource for researchers and drug development professionals by detailing potential experimental approaches to further investigate these mechanisms and by highlighting the critical gaps in our knowledge that warrant future investigation.

Introduction

Acyclovir and its prodrug valacyclovir (B1662844) are mainstays in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to its main metabolite, this compound (CMMG).[1] Under normal physiological conditions, CMMG is efficiently cleared by the kidneys. However, in the context of renal insufficiency, CMMG can accumulate to high concentrations in the serum and cerebrospinal fluid (CSF), leading to a range of reversible neuropsychiatric symptoms, including confusion, hallucinations, tremors, myoclonus, and in severe cases, seizures and coma.[2][3][4] The strong correlation between elevated CMMG levels and the onset of these symptoms strongly suggests a causal role for this metabolite in acyclovir-induced neurotoxicity.[5][6] Despite this well-established clinical link, the direct molecular targets and signaling pathways affected by CMMG in the central nervous system (CNS) are not yet defined. This guide will synthesize the available clinical data and delve into the leading hypotheses regarding the neurotoxic mechanisms of CMMG.

Clinical Evidence for CMMG-Induced Neurotoxicity

Observational studies have consistently demonstrated a significant association between elevated CMMG concentrations and the presentation of neuropsychiatric symptoms in patients receiving acyclovir or valacyclovir.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative findings from studies investigating the link between CMMG levels and neurotoxicity.

Table 1: Serum CMMG and Acyclovir Concentrations in Patients With and Without Neuropsychiatric Symptoms

| Patient Group | Mean Serum CMMG (µmol/L) | 95% Confidence Interval | Mean Serum Acyclovir (µmol/L) | 95% Confidence Interval |

| With Neuropsychiatric Symptoms (n=49) | 34.1 | 23.4 - 46.1 | Not Reported | Not Reported |

| Without Neuropsychiatric Symptoms (n=44) | 4.7 | 3.3 - 6.6 | Not Reported | Not Reported |

| Data from Helldén et al., 2003.[5] |

Table 2: CSF CMMG Concentrations in Patients With and Without Neuropsychiatric Symptoms

| Patient Group | Median CSF CMMG (µmol/L) | Range |

| With Neuropsychiatric Symptoms (n=9) | 1.0 | 0.6 - 7.0 |

| Without Neuropsychiatric Symptoms (n=12) | <0.5 (Below limit of quantification) | - |

| Data from Helldén et al., 2006.[6] |

A receiver-operating characteristics (ROC) curve analysis identified a serum CMMG cut-off value of 10.8 µmol/L for predicting neuropsychiatric symptoms with a sensitivity of 91% and a specificity of 93%.[5] These data underscore the diagnostic and potentially prognostic value of monitoring CMMG levels in at-risk patients.

Hypothesized Mechanisms of CMMG Neurotoxicity

While direct experimental evidence is lacking, the clinical presentation of CMMG-induced neurotoxicity, which often includes symptoms of CNS hyperexcitability, suggests the involvement of several established neurotoxic pathways. It is important to note that the following proposed mechanisms are speculative and require experimental validation.

Excitotoxicity via Glutamatergic System Dysregulation

Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. The neuropsychiatric symptoms associated with high CMMG levels, such as agitation and seizures, are consistent with a state of neuronal hyperexcitability.

It is hypothesized that CMMG, a guanine (B1146940) analog, may interfere with the glutamatergic system. Interestingly, some guanine nucleotides have been shown to inhibit NMDA and kainate-induced neurotoxicity in vitro.[7] This suggests that if CMMG does interact with the glutamatergic system, its mechanism may be complex, potentially involving allosteric modulation of glutamate receptors or interference with glutamate reuptake by glial cells, leading to an increase in synaptic glutamate concentrations.

Induction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a common pathway in many forms of neurotoxicity. ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. It is plausible that CMMG could induce oxidative stress in neurons, either as a primary effect or secondary to excitotoxicity and mitochondrial dysfunction.

Mitochondrial Dysfunction

Mitochondria are central to neuronal function, responsible for ATP production and the regulation of intracellular calcium homeostasis and apoptosis. Mitochondrial dysfunction can lead to energy failure, increased ROS production, and the release of pro-apoptotic factors. A potential mechanism of CMMG neurotoxicity is the direct or indirect impairment of mitochondrial function.

Experimental Protocols for Investigating CMMG Neurotoxicity

To elucidate the precise mechanisms of CMMG neurotoxicity, rigorous in vitro and in vivo studies are required. The following are detailed methodologies for key experiments that could be employed.

In Vitro Neurotoxicity Assays

-

Cell Culture:

-

Primary Neuronal Cultures: Cortical or hippocampal neurons can be isolated from embryonic rodents (e.g., E18 Sprague-Dawley rats or C57BL/6 mice). These cultures provide a physiologically relevant model to study neuronal responses to CMMG.

-

Neuronal Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) can be differentiated into neuron-like cells and used as a more scalable and reproducible model system.

-

-

CMMG Exposure:

-

Prepare stock solutions of CMMG in a suitable vehicle (e.g., sterile water or DMSO).

-

Expose neuronal cultures to a range of CMMG concentrations, including those observed in the CSF of symptomatic patients (e.g., 1-10 µmol/L) and higher concentrations to establish a dose-response relationship.

-

Include vehicle-only and positive controls (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress).

-

-

Endpoint Assays:

-

Cell Viability: Quantify cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH (lactate dehydrogenase) release, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).

-

Oxidative Stress: Measure intracellular ROS production using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). Quantify lipid peroxidation using a TBARS (thiobarbituric acid reactive substances) assay.

-

Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1. Measure cellular ATP levels using a luciferase-based assay.

-

Apoptosis: Detect caspase activation (e.g., caspase-3/7) using fluorogenic substrates. Perform TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify DNA fragmentation.

-

Electrophysiology: Use multi-electrode arrays (MEAs) to assess the effects of CMMG on neuronal firing rates, network bursting activity, and synaptic plasticity.

-

Experimental Workflow for In Vitro Neurotoxicity Assessment

Logical Relationships in Diagnosis and Management

The diagnosis of acyclovir-induced neurotoxicity relies on a high index of suspicion, particularly in patients with risk factors, and can be supported by measuring CMMG levels.

Diagnostic and Management Flowchart

Conclusion and Future Directions

The neurotoxicity associated with this compound is a significant clinical concern, particularly in the context of renal impairment. While the correlation between elevated CMMG levels and neuropsychiatric symptoms is well-documented, the fundamental molecular mechanisms remain to be elucidated. The hypothesized pathways of excitotoxicity, oxidative stress, and mitochondrial dysfunction provide a rational starting point for future investigations.

The experimental protocols outlined in this guide offer a roadmap for researchers to systematically investigate the direct effects of CMMG on neuronal cells. A deeper understanding of these mechanisms is crucial for the development of targeted therapeutic strategies to mitigate or prevent CMMG-induced neurotoxicity and to inform the safer use of acyclovir and valacyclovir in vulnerable patient populations. Future research should also focus on developing more sensitive biomarkers for early detection and on exploring potential neuroprotective agents that could be co-administered with acyclovir in high-risk patients.

References

- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High serum concentrations of the acyclovir main metabolite this compound in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The aciclovir metabolite CMMG is detectable in the CSF of subjects with neuropsychiatric symptoms during aciclovir and valaciclovir treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanine nucleotides inhibit NMDA and kainate-induced neurotoxicity in cultured rat hippocampal and neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of 9-Carboxymethoxymethylguanine: A Technical Overview

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biological activity of 9-Carboxymethoxymethylguanine (CMMG), the principal metabolite of the widely used antiviral drug, acyclovir (B1169). While acyclovir is a cornerstone in the treatment of herpesvirus infections, the biological role of its main metabolite, CMMG, is primarily characterized by a lack of antiviral efficacy and an association with neurotoxic side effects, particularly in patients with compromised renal function. This document synthesizes the current understanding of CMMG's biological profile, detailing its metabolic origin, its inability to inhibit viral replication, and the experimental protocols used to assess such activity.

Executive Summary

This compound (CMMG) is the major metabolite of the antiviral medication acyclovir. Unlike its parent compound, CMMG is considered biologically inactive as an antiviral agent. This inactivity stems from its chemical structure, which precludes the necessary phosphorylation by viral thymidine (B127349) kinase, a critical step for the activation of acyclovir. The primary biological significance of CMMG lies in its potential to induce neurotoxicity, a risk that is elevated in individuals with renal impairment due to reduced clearance and subsequent accumulation of the metabolite. This guide will delve into the metabolic pathway of CMMG formation, the mechanism of action of acyclovir to highlight why CMMG is inactive, and standard experimental procedures to evaluate antiviral and cytotoxic activity.

Metabolic Pathway of Acyclovir to this compound

Acyclovir is metabolized in the liver to CMMG through a two-step oxidation process. Initially, alcohol dehydrogenase oxidizes the terminal hydroxyl group of acyclovir's side chain to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase rapidly converts this intermediate to the carboxylic acid, this compound. This metabolic conversion renders the molecule incapable of undergoing the phosphorylation cascade required for antiviral activity.

Mechanism of Action: The Inactivity of CMMG

The antiviral efficacy of acyclovir is dependent on its selective phosphorylation by viral thymidine kinase, followed by further phosphorylation by host cell kinases to form acyclovir triphosphate.[1][2][3][4][5] This active triphosphate form then inhibits viral DNA polymerase and acts as a chain terminator when incorporated into the growing viral DNA strand.[1][2][3][4][5]

Crucially, the initial phosphorylation by viral thymidine kinase requires the presence of a hydroxyl group on the acyclic side chain of the guanosine (B1672433) analog. The metabolic conversion of acyclovir to CMMG replaces this essential hydroxyl group with a carboxyl group. This structural modification prevents CMMG from being recognized and phosphorylated by viral thymidine kinase. Consequently, CMMG cannot be converted to its triphosphate form and is therefore unable to inhibit viral DNA polymerase or viral replication.

Quantitative Data on Biological Activity

Consistent with its mechanism of inaction, there is a notable absence of published data quantifying any antiviral activity of CMMG. Extensive literature searches did not yield any reports of 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for CMMG against any viruses, including herpes simplex virus (HSV) or varicella-zoster virus (VZV). This lack of data further substantiates the classification of CMMG as a biologically inactive metabolite in the context of antiviral efficacy.

The primary quantitative data available for CMMG relates to its neurotoxic effects. Elevated serum and cerebrospinal fluid concentrations of CMMG have been correlated with the onset of neuropsychiatric symptoms.

| Parameter | Value | Context | Reference |

| Antiviral Activity (IC50/EC50) | Not Reported | Consistently referred to as an inactive metabolite. | [6] |

| Neurotoxicity | Correlated with elevated serum and CSF levels | Observed in patients with renal impairment. | [6][7][8][9][10] |

Experimental Protocols

To formally assess the biological activity of a compound like CMMG, a standard set of in vitro assays would be employed. These include a cytotoxicity assay to determine the compound's effect on host cell viability and a viral replication assay to measure any potential antiviral effects.

Experimental Workflow: Antiviral and Cytotoxicity Screening

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of CMMG that is toxic to host cells (50% cytotoxic concentration, CC50).

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.

-

Compound Addition: Prepare serial dilutions of CMMG in cell culture medium. Remove the existing medium from the cells and add the CMMG dilutions to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[11][12][13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each CMMG concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the log of the CMMG concentration and fitting the data to a dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the concentration of CMMG that inhibits viral replication by 50% (EC50).

Methodology:

-

Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates and grow to confluency.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.[14][15][16][17][18]

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing serial dilutions of CMMG. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. The viable cells will stain, and the areas of viral-induced cell death (plaques) will appear as clear zones.[14][15][17]

-

Data Acquisition: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each CMMG concentration compared to the "virus control." The EC50 value is determined by plotting the percentage of plaque reduction against the log of the CMMG concentration and fitting the data to a dose-response curve.

Conclusion

The available scientific evidence unequivocally indicates that this compound (CMMG) does not possess antiviral activity. Its formation through the metabolic oxidation of acyclovir results in a molecule that is structurally incapable of being activated by viral thymidine kinase, the essential first step in the mechanism of action of its parent drug. While devoid of therapeutic antiviral effect, CMMG is of significant clinical interest due to its potential for neurotoxicity, particularly in renally impaired patients. Future research in this area should continue to focus on the mechanisms of CMMG-induced neurotoxicity and strategies to mitigate this adverse effect in vulnerable patient populations. For drug development professionals, the case of CMMG serves as a critical reminder of the importance of characterizing the biological activity of major metabolites of new chemical entities.

References

- 1. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 5. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Aciclovir neurotoxicity is an important side effect of therapy in patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aciclovir-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

The Role of 9-Carboxymethoxymethylguanine in Acyclovir-Induced Neuropsychiatric Symptoms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir (B1169), a widely utilized antiviral agent, is generally well-tolerated. However, a subset of patients, particularly those with renal impairment, may experience a range of neuropsychiatric symptoms. Emerging evidence strongly implicates 9-carboxymethoxymethylguanine (CMMG), the principal metabolite of acyclovir, as the primary causative agent in these adverse events. This technical guide provides a comprehensive overview of the current understanding of CMMG's role in acyclovir-induced neurotoxicity, consolidating key findings on its metabolism, proposed mechanisms of action, and clinical significance. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating neurotoxicity and developing safer antiviral therapies.

Introduction

Acyclovir and its prodrug, valacyclovir, are mainstays in the treatment and prophylaxis of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. While their efficacy is well-established, reports of neuropsychiatric adverse events, ranging from confusion and hallucinations to more severe encephalopathy, have been a persistent concern. These symptoms are frequently reversible upon discontinuation of the drug. A growing body of evidence has shifted the focus from the parent drug, acyclovir, to its main metabolite, this compound (CMMG), as the key neurotoxic agent. This guide synthesizes the current knowledge regarding the pivotal role of CMMG in the pathophysiology of acyclovir-induced neuropsychiatric symptoms.

Metabolism and Pharmacokinetics of this compound (CMMG)

Acyclovir is metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to form CMMG. Under normal renal function, acyclovir is primarily excreted unchanged in the urine, with a smaller fraction being converted to CMMG. However, in patients with renal impairment, the clearance of both acyclovir and CMMG is significantly reduced, leading to their accumulation in the plasma and cerebrospinal fluid (CSF). This accumulation is strongly correlated with the onset of neuropsychiatric symptoms. Furthermore, disruption of the blood-brain barrier, which can occur during central nervous system infections, may further facilitate the entry of CMMG into the CSF, exacerbating its neurotoxic effects.

Proposed Mechanisms of CMMG-Induced Neurotoxicity

The precise molecular mechanisms by which CMMG exerts its neurotoxic effects are not yet fully elucidated. However, the clinical presentation of symptoms, which includes lethargy, confusion, hallucinations, and myoclonus, suggests a disruption of central nervous system function. Current hypotheses center on the interference of CMMG with neurotransmitter systems. While direct binding studies of CMMG to specific receptors are lacking, the structural similarity of CMMG to guanine (B1146940) and other endogenous purines suggests potential interactions with purinergic signaling or other receptor systems.

It is hypothesized that CMMG may act as a competitive inhibitor or a false neurotransmitter, thereby disrupting normal synaptic transmission. The accumulation of CMMG in the CSF of symptomatic patients provides strong evidence for its direct role in the central nervous system. Further research is warranted to investigate the specific molecular targets of CMMG, including its potential interactions with GABAergic, glutamatergic, and other neurotransmitter systems.

Quantitative Data on CMMG Levels and Neuropsychiatric Symptoms

Multiple studies have established a strong correlation between elevated CMMG concentrations and the presence of acyclovir-induced neuropsychiatric symptoms. The following tables summarize key quantitative findings from the literature.

| Table 1: Serum CMMG Concentrations in Patients Treated with Acyclovir | |

| Patient Group | Mean Serum CMMG Concentration (µmol/L) |

| Symptomatic (n=49) | 34.1 (95% CI: 23.4-46.1) |

| Asymptomatic (n=44) | 4.7 (95% CI: 3.3-6.6) |

| A receiver-operating characteristics (ROC) curve analysis identified a cut-off value of 10.8 µmol/L for predicting neuropsychiatric symptoms with a sensitivity of 91% and a specificity of 93%. |

| Table 2: Cerebrospinal Fluid (CSF) CMMG Concentrations in Patients Treated with Acyclovir/Valacyclovir | |

| Patient Group | Median CSF CMMG Concentration (µmol/L) |

| Symptomatic (n=9) | 1.0 (range: 0.6-7.0) |

| Asymptomatic (n=12) | <0.5 (below limit of quantification) |

Experimental Protocols

Quantification of CMMG in Biological Fluids

Accurate quantification of CMMG is crucial for diagnosing and managing acyclovir-induced neurotoxicity. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical methods.

5.1.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

-

Principle: This method involves the separation of CMMG from other components in a biological sample using a reversed-phase HPLC column. The native fluorescence of CMMG is then measured for quantification.

-

Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common first step to remove interfering proteins from serum or plasma samples. For CSF, minimal sample preparation may be required.

-

Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile). Gradient elution is often employed to achieve optimal separation.

-

Detection: Fluorescence detection is highly sensitive for CMMG. Excitation and emission wavelengths are set to maximize the signal-to-noise ratio.

5.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers high selectivity and sensitivity for the quantification of CMMG. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored for quantification.

-

Sample Preparation: Similar to HPLC, protein precipitation is a common sample preparation technique. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

-

LC Conditions: A C18 or similar reversed-phase column is used. The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple reaction monitoring (MRM) is employed to detect specific transitions from the precursor ion to product ions, ensuring high selectivity.

Clinical Assessment of Acyclovir-Induced Neuropsychiatric Symptoms

A systematic approach is essential for the clinical assessment of potential acyclovir-induced neuropsychiatric symptoms. The Naranjo algorithm is a widely used and validated method for estimating the probability of an adverse drug reaction.

5.2.1. The Naranjo Adverse Drug Reaction Probability Scale

The Naranjo scale consists of 10 questions that are answered with "Yes," "No," or "Do not know." Each answer is assigned a score, and the total score helps to categorize the likelihood of the adverse drug reaction as definite, probable, possible, or doubtful.

| Question | Yes | No | Do not know |

| 1. Are there previous conclusive reports on this reaction? | +1 | 0 | 0 |

| 2. Did the adverse event appear after the suspected drug was administered? | +2 | -1 | 0 |

| 3. Did the adverse reaction improve when the drug was discontinued (B1498344) or a specific antagonist was given? | +1 | 0 | 0 |

| 4. Did the adverse reaction reappear when the drug was readministered? | +2 | -1 | 0 |

| 5. Are there alternative causes (other than the drug) that could on their own have caused the reaction? | -1 | +2 | 0 |

| 6. Did the reaction reappear when a placebo was given? | -1 | +1 | 0 |

| 7. Was the drug detected in the blood (or other fluids) in concentrations known to be toxic? | +1 | 0 | 0 |

| 8. Was the reaction more severe when the dose was increased or less severe when the dose was decreased? | +1 | 0 | 0 |

|

The Pharmacokinetics of 9-Carboxymethoxymethylguanine (CMMG): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Principal Metabolite of Acyclovir (B1169) and Valacyclovir Across Diverse Patient Populations

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the primary and pharmacologically inactive metabolite of the widely used antiviral drugs acyclovir and its prodrug, valacyclovir.[1] While acyclovir has a well-established safety profile, the accumulation of CMMG, particularly in specific patient populations, has been increasingly associated with neurotoxicity.[1][2] This technical guide provides a comprehensive overview of the current understanding of CMMG pharmacokinetics, with a focus on different patient populations to inform clinical research and drug development.

This document summarizes quantitative pharmacokinetic data, details experimental protocols for key analytical methods, and visualizes the metabolic pathway of CMMG formation. A significant portion of this guide is dedicated to patient populations where CMMG accumulation is a critical concern, namely individuals with renal impairment and liver transplant recipients. It is important to note that while extensive data exists for these groups, there is a notable scarcity of specific pharmacokinetic studies on CMMG in pediatric, geriatric, and chronic hepatic impairment populations.

Metabolic Pathway of this compound

Acyclovir is metabolized in the liver to CMMG through a two-step enzymatic process. Initially, alcohol dehydrogenase catalyzes the oxidation of acyclovir to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase further oxidizes this intermediate to form this compound.

References

9-Carboxymethoxymethylguanine: A Key Biomarker for Acyclovir-Induced Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyclovir (B1169), a cornerstone of antiviral therapy against herpesviruses, is generally well-tolerated. However, its use is associated with potential nephrotoxicity and neurotoxicity, particularly in patients with renal impairment. The accumulation of its primary metabolite, 9-Carboxymethoxymethylguanine (CMMG), has been strongly correlated with these adverse effects, positioning CMMG as a critical biomarker for monitoring acyclovir toxicity. This technical guide provides a comprehensive overview of CMMG's role in acyclovir toxicity, detailing its formation, the mechanisms of toxicity, and robust analytical protocols for its quantification. This document is intended to serve as a vital resource for researchers, clinicians, and pharmaceutical scientists engaged in antiviral drug development and therapeutic drug monitoring.

Introduction to Acyclovir and its Metabolite CMMG

Acyclovir is a synthetic purine (B94841) nucleoside analogue that, upon phosphorylation by viral thymidine (B127349) kinase, inhibits viral DNA polymerase, thereby terminating viral replication.[1][2] While highly effective, acyclovir's clinical utility can be hampered by adverse events, most notably nephrotoxicity and neurotoxicity.[3][4] These toxicities are frequently linked to the accumulation of acyclovir and its principal metabolite, this compound (CMMG).[4][5]

CMMG is formed in the liver through a two-step enzymatic process.[6][7] Initially, alcohol dehydrogenase metabolizes acyclovir to an intermediate aldehyde. This aldehyde is then further oxidized by aldehyde dehydrogenase to form CMMG.[6][7] In individuals with healthy renal function, both acyclovir and CMMG are efficiently cleared by the kidneys.[8] However, in patients with renal impairment, the clearance of CMMG is significantly reduced, leading to its accumulation in plasma and cerebrospinal fluid (CSF).[9][10] This accumulation is strongly associated with the onset of neurological symptoms.[5][10]

The Role of CMMG in Acyclovir-Induced Toxicity

Neurotoxicity

A growing body of evidence implicates CMMG as a primary causative agent in acyclovir-induced neurotoxicity.[3][5] The clinical presentation of this neurotoxicity can range from mild symptoms such as lethargy, confusion, and tremors to more severe manifestations including hallucinations, myoclonus, seizures, and coma.[4][11] The risk of developing these symptoms is particularly elevated in the elderly and individuals with pre-existing renal dysfunction.[4]

Studies have demonstrated a significant correlation between elevated serum and CSF concentrations of CMMG and the presence of neuropsychiatric symptoms.[5][10] While the precise molecular mechanisms of CMMG-induced neurotoxicity are not yet fully elucidated, it is hypothesized that the accumulation of this metabolite in the central nervous system disrupts normal neuronal function.

Nephrotoxicity

Acyclovir-induced nephrotoxicity is primarily attributed to crystal nephropathy.[12][13] This occurs when the concentration of acyclovir in the renal tubules exceeds its solubility, leading to the formation of crystals that can cause obstruction and acute kidney injury.[12][13][14] This is more likely to occur with high-dose intravenous administration and in patients who are dehydrated.[13]

While CMMG accumulation is a hallmark of renal impairment, its direct role in causing nephrotoxicity is less clear compared to its role in neurotoxicity. Research suggests that CMMG itself does not induce cell death in renal cells.[15] Therefore, CMMG is considered a biomarker of systemic acyclovir overexposure and impaired renal function, which are the primary risk factors for acyclovir-induced nephrotoxicity, rather than a direct nephrotoxic agent itself.

Quantitative Data on CMMG Levels and Toxicity

The monitoring of serum CMMG levels can be a valuable tool in diagnosing and preventing acyclovir-associated neuropsychiatric symptoms.[5] The following tables summarize key quantitative data from an observational study comparing CMMG concentrations in patients with and without acyclovir-related neuropsychiatric symptoms (NS).

| Patient Group | Number of Patients (n) | Mean Serum CMMG (μmol/L) | 95% Confidence Interval (μmol/L) | P-value |

| With Neuropsychiatric Symptoms (NS+) | 49 | 34.1 | 23.4–46.1 | <0.001 |

| Without Neuropsychiatric Symptoms (NS-) | 44 | 4.7 | 3.3–6.6 | |

| Data from Helldén et al. (2003)[5] |

A receiver-operating characteristics (ROC) curve analysis identified a serum CMMG cut-off value for predicting neuropsychiatric symptoms with high sensitivity and specificity.

| Cut-off Value (μmol/L) | Sensitivity (%) | Specificity (%) |

| 10.8 | 91 | 93 |

| Data from Helldén et al. (2003)[5] |

These data strongly support the utility of CMMG quantification in clinical practice to guide acyclovir dosing and mitigate the risk of neurotoxicity.

Experimental Protocols for CMMG Quantification

The accurate quantification of CMMG in biological matrices is crucial for clinical monitoring and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[16]

Sample Preparation: Protein Precipitation

This protocol is suitable for the preparation of serum or plasma samples for LC-MS/MS analysis.[6][17]

-

Aliquoting: Transfer 50 µL of the serum or plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.

-

Precipitation: Add 150 µL of a cold protein precipitation solution (e.g., 1% formic acid in methanol (B129727) containing an isotopically labeled internal standard) to each tube.

-

Vortexing: Vortex the mixture briefly to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Dilution: Dilute the supernatant with 100 µL of 1% formic acid in water and mix for 10 minutes before injection.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the simultaneous quantification of acyclovir and CMMG.[6][16]

-

Liquid Chromatography:

-

Column: Biphenyl column

-

Mobile Phase A: 10 mmol/L ammonium (B1175870) acetate, pH 6.8

-

Mobile Phase B: Methanol

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

Start with 2% B for 0.3 min

-

Increase to 25% B from 0.3 to 2.0 min

-

Increase to 75% B from 2.0 to 2.5 min

-

Return to initial conditions and equilibrate until 3.0 min

-

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for CMMG and its internal standard should be optimized on the specific instrument being used.

-

Visualizing Key Pathways and Workflows

Metabolic Pathway of Acyclovir to CMMG

The following diagram illustrates the two-step enzymatic conversion of acyclovir to CMMG in the liver.

Caption: Enzymatic conversion of acyclovir to its primary metabolite, CMMG.

Experimental Workflow for CMMG Quantification

This diagram outlines the key steps involved in the quantification of CMMG from biological samples using LC-MS/MS.

Caption: Workflow for CMMG quantification from sample preparation to data analysis.

Conclusion and Future Directions

This compound is a clinically significant biomarker for acyclovir-induced toxicity, particularly neurotoxicity. The accumulation of CMMG, especially in patients with compromised renal function, serves as a strong indicator of potential adverse neurological events. The implementation of routine therapeutic drug monitoring of CMMG, utilizing robust and sensitive analytical methods such as LC-MS/MS, can play a pivotal role in optimizing acyclovir therapy, minimizing toxicity, and improving patient outcomes.

Future research should focus on elucidating the precise molecular and cellular signaling pathways through which CMMG exerts its neurotoxic effects. A deeper understanding of these mechanisms will be instrumental in developing targeted interventions to prevent or reverse acyclovir-induced neurotoxicity. Furthermore, prospective clinical studies are warranted to establish definitive therapeutic ranges for CMMG and to further refine dosing algorithms for acyclovir in vulnerable patient populations.

References

- 1. The mechanism of action, pharmacokinetics and toxicity of acyclovir--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valaciclovir - Wikipedia [en.wikipedia.org]

- 3. Aciclovir neurotoxicity is an important side effect of therapy in patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aciclovir-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High serum concentrations of the acyclovir main metabolite this compound in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Annals of B Pod - Acyclovir Toxicity — Taming the SRU [tamingthesru.com]

- 11. Neurotoxicity associated with acyclovir and valacyclovir: A systematic review of cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Acyclovir-induced acute renal failure and the importance of an expanding waist line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. library.wmuh.nhs.uk [library.wmuh.nhs.uk]

- 15. researchgate.net [researchgate.net]

- 16. Rapid determination of acyclovir, its main metabolite this compound, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]

An In-depth Technical Guide on the Metabolism of Acyclovir to 9-Carboxymethoxymethylguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of the antiviral drug acyclovir (B1169) to its primary metabolite, 9-carboxymethoxymethylguanine (CMMG). Acyclovir, a cornerstone in the treatment of herpesvirus infections, undergoes a two-step oxidation process mediated by cytosolic enzymes. This document details the metabolic pathway, the enzymes involved, and their kinetic properties. Furthermore, it presents detailed experimental protocols for the in vitro study of this metabolic conversion and the analytical methods for the quantification of both acyclovir and CMMG. Quantitative data from pharmacokinetic studies are summarized to provide a comparative perspective on the metabolism in different patient populations. Diagrams illustrating the metabolic pathway and experimental workflows are included to facilitate a clear understanding of the core concepts.

Introduction

Acyclovir is a synthetic purine (B94841) nucleoside analogue with potent antiviral activity against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). Its efficacy lies in its selective conversion to acyclovir triphosphate in virus-infected cells, which then inhibits viral DNA polymerase. While the majority of an administered dose of acyclovir is excreted unchanged in the urine, a fraction is metabolized in the liver to this compound (CMMG)[1]. This metabolic pathway is of significant clinical interest, particularly in patients with renal impairment, where elevated levels of CMMG have been associated with neurotoxicity[2][3]. Understanding the intricacies of this metabolic conversion is crucial for optimizing acyclovir therapy and ensuring patient safety.

This guide serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the metabolism of acyclovir to CMMG, including quantitative data, experimental methodologies, and visual representations of the key processes.

The Metabolic Pathway of Acyclovir to this compound

The conversion of acyclovir to CMMG is a two-step enzymatic process that occurs primarily in the liver.

-

Oxidation to an Aldehyde Intermediate: The first step involves the oxidation of the terminal hydroxyl group of the acyclic side chain of acyclovir to an aldehyde intermediate. This reaction is catalyzed by alcohol dehydrogenase (ADH) .

-

Oxidation to Carboxylic Acid: The unstable aldehyde intermediate is then rapidly oxidized to the carboxylic acid, this compound (CMMG). This second oxidation step is catalyzed by aldehyde dehydrogenase (ALDH) .

A minor metabolic pathway for acyclovir also exists, leading to the formation of 8-hydroxy-acyclovir, a reaction catalyzed by aldehyde oxidase.

Quantitative Data

The extent of acyclovir metabolism to CMMG can vary depending on individual patient factors, most notably renal function.

Table 1: Pharmacokinetic Parameters of Acyclovir and CMMG in Humans

| Parameter | Acyclovir | This compound (CMMG) | Population | Reference |

| Metabolic Ratio (AUC CMMG / AUC Acyclovir) | - | 30.4% | Liver Transplant Patients with Normal Renal Function (>90 mL/min/1.73 m²) | [4][5] |

| Metabolic Ratio (AUC CMMG / AUC Acyclovir) | - | 129.9% | Liver Transplant Patients with Impaired Renal Function (<30 mL/min/1.73 m²) | [4][5] |

| AUC0–24 (mg·h/L) | 44.8 | 13.3 | Liver Transplant Patients with Normal Renal Function | [4] |

| Serum Concentration (Neuropsychiatric Symptoms) | - | 34.1 µmol/L (mean) | Renal Failure Patients | [2][3] |

| Serum Concentration (No Neuropsychiatric Symptoms) | - | 4.7 µmol/L (mean) | Renal Failure Patients | [2][3] |

| Urinary Excretion as CMMG | - | Up to 14.1% of dose | Healthy Volunteers | [6] |

Experimental Protocols

This section provides detailed methodologies for the in vitro analysis of acyclovir metabolism and the quantification of acyclovir and CMMG in biological samples.

In Vitro Metabolism of Acyclovir using Human Liver S9 Fraction

This protocol provides a general framework for assessing the metabolic conversion of acyclovir to CMMG using a human liver S9 fraction.

Materials:

-

Human Liver S9 Fraction

-

Acyclovir

-

This compound (CMMG) standard

-

NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic Acid

-

Microcentrifuge tubes

-

Incubator/Water Bath (37°C)

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (to final volume)

-

Human Liver S9 fraction (e.g., 1 mg/mL final protein concentration)

-

NAD⁺ (e.g., 1 mM final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add acyclovir to the pre-incubated mixture to a final concentration (e.g., 10 µM).

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used).

-

Vortex briefly to mix.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of CMMG and remaining acyclovir using a validated analytical method such as HPLC-UV or LC-MS/MS (see section 4.2).

-

Controls:

-

No Enzyme Control: An incubation mixture without the S9 fraction to assess non-enzymatic degradation.

-

No Substrate Control: An incubation mixture with the S9 fraction but without acyclovir to check for interfering peaks.

-

No Cofactor Control: An incubation mixture without NAD⁺ to confirm the cofactor dependency of the reaction.

Analytical Method for Quantification of Acyclovir and CMMG by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of acyclovir and CMMG in human serum[7][8][9].

Instrumentation:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Biphenyl analytical column

-

ESI in positive ion mode

Reagents:

-

Acyclovir, CMMG, and their stable isotope-labeled internal standards (IS)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid

-

Ammonium Acetate

Sample Preparation (Protein Precipitation):

-

To 50 µL of serum sample, add 150 µL of cold methanol containing 1% formic acid and the internal standards.

-

Vortex briefly to mix.

-

Centrifuge at 15,000 x g for 5 minutes at 10°C.

-

Transfer 100 µL of the supernatant to a new tube or 96-well plate.

-

Dilute with 100 µL of 1% formic acid in water.

-

Inject into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: Biphenyl column

-

Mobile Phase A: 10 mmol/L Ammonium Acetate, pH 6.8

-

Mobile Phase B: Methanol

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

Start with 2% B for 0.3 min

-

Increase to 25% B from 0.3 to 2.0 min

-

Increase to 75% B from 2.0 to 2.5 min

-

Return to initial conditions and equilibrate until 3.0 min

-

Mass Spectrometric Detection:

-

Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

MRM Transitions:

-

Acyclovir: 226.1 > 152.0

-

CMMG: 240.0 > 152.0

-

Method Validation:

The method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion

The metabolism of acyclovir to this compound is a well-defined pathway primarily involving alcohol and aldehyde dehydrogenases. The extent of this metabolism is significantly influenced by renal function, with accumulation of CMMG in patients with renal impairment being a key concern due to its association with neurotoxicity. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to study this metabolic conversion in vitro and to accurately quantify both acyclovir and CMMG in biological matrices. Further research to determine the specific enzyme kinetics of the involved human dehydrogenases with acyclovir and its intermediate would provide a more complete quantitative understanding of this important metabolic pathway. Such data would be invaluable for the development of more precise pharmacokinetic models and for refining dosing strategies to enhance the safety and efficacy of acyclovir therapy.

References

- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High serum concentrations of the acyclovir main metabolite this compound in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Population pharmacokinetics of aciclovir and its major metabolite this compound and safety profile of valaciclovir in early liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Rapid determination of acyclovir, its main metabolite this compound, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Enzymatic Synthesis of 9-Carboxymethoxymethylguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir (B1169). Understanding its formation is critical for comprehending acyclovir's metabolism and potential side effects. While chemical synthesis routes for CMMG have been established, interest in enzymatic and chemoenzymatic approaches is growing due to their potential for high selectivity, milder reaction conditions, and greener processes. This technical guide provides a comprehensive overview of the known enzymatic formation of CMMG, details established chemical synthesis protocols, and explores potential enzymatic strategies for its de novo synthesis. Quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key cited processes.

Introduction

This compound (CMMG) is a significant metabolite of the antiviral medication acyclovir and its prodrug, valacyclovir.[1] Acyclovir, a guanosine (B1672433) analogue, is a potent inhibitor of herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication.[2][3] Its mechanism of action involves selective phosphorylation by viral thymidine (B127349) kinase and subsequent incorporation into the viral DNA chain, leading to termination of DNA synthesis.[3][4]

CMMG is formed in the body through the oxidation of acyclovir and is primarily excreted in the urine, accounting for up to 14.1% of an administered dose.[5] Elevated serum concentrations of CMMG, particularly in patients with renal impairment, have been associated with neuropsychiatric side effects.[1][5] Therefore, the ability to synthesize CMMG is crucial for its use as an analytical standard in pharmacokinetic and toxicological studies.

While chemical synthesis methods are available, they often involve harsh conditions and the use of protecting groups. Chemoenzymatic synthesis, which combines the flexibility of chemical reactions with the high selectivity of biocatalysis, offers a promising alternative for the synthesis of CMMG and other nucleoside analogues.[6][7][8]

Enzymatic Formation of CMMG (In Vivo)

The primary route to CMMG in humans and animals is through the in vivo metabolism of acyclovir. This process is a two-step enzymatic oxidation.

First, acyclovir is oxidized by alcohol dehydrogenase (ADH) to an intermediate acyclovir aldehyde. Subsequently, the aldehyde dehydrogenase (ALDH) enzyme metabolizes the acyclovir aldehyde to produce this compound (CMMG).[9]

Signaling Pathway for In Vivo Formation of CMMG

Metabolic conversion of Acyclovir to CMMG.

Chemical Synthesis of CMMG

A practical chemical synthesis for CMMG has been reported, providing a benchmark for potential enzymatic methods.

Experimental Protocol: Chemical Synthesis of CMMG[6]

Step 1: Synthesis of Ethyl (chloromethoxy)acetate

-

Suspend ethyl glycolate (B3277807) (26 g, 250 mmol) and paraformaldehyde (6.76 g, 325 mmol) in toluene (B28343) (700 mL).

-

Pass a stream of dry hydrogen chloride through the stirred suspension for 15 minutes at -10°C.

-

Add Na2SO4 (50 g) and stir the mixture at the same temperature for 12 hours.

-

Raise the temperature to 0°C and stir for an additional 12 hours.

-

Filter the solids and remove the volatile components of the filtrate in vacuo at a temperature below 30°C to yield ethyl (chloromethoxy)acetate as a colorless liquid.

Step 2: Synthesis of Ethyl [(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetate

-

Prepare 2,9-bis(trimethylsilyl)guanine (TMSG) from guanine (B1146940) and hexamethyldisilazane (B44280) (HMDS) in toluene.

-

Treat the TMSG with ethyl (chloromethoxy)acetate in toluene at 70°C for 12 hours.

-

Purify the crude mixture by silica (B1680970) gel chromatography to give the desired product.

Step 3: Hydrolysis to CMMG

-

Heat the ethyl ester product (2.58 g, 9 mmol) in boiling water for 10 minutes.

-

Cool the mixture to room temperature and treat with 10% NaOH (9 mL, 22.5 mmol) for 4 hours with stirring.

-

Neutralize the mixture with MeSO3H (2.28 g, 24 mmol).

-

Wash the resulting white solids with water and filter.

-

Recrystallize the solid from 25% AcOH to yield CMMG.

Quantitative Data for Chemical Synthesis

| Step | Reactants | Product | Yield | Reference |

| 1. Synthesis of Ethyl (chloromethoxy)acetate | Ethyl glycolate, Paraformaldehyde, Hydrogen chloride | Ethyl (chloromethoxy)acetate | 61.6% | |

| 2. Synthesis of Ethyl [(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetate | TMSG, Ethyl (chloromethoxy)acetate | Ethyl [(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetate | 14.2% | |

| 3. Hydrolysis to CMMG | Ethyl [(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetate, NaOH | This compound (CMMG) | 99% |

Potential Enzymatic and Chemoenzymatic Synthesis Strategies

While a direct enzymatic synthesis of CMMG from simple precursors is not yet established in the literature, principles from chemoenzymatic synthesis of other nucleoside analogues and glycoconjugates can be applied to propose potential routes.[10][11][12]

Transglycosylation Approach